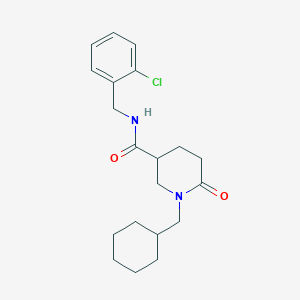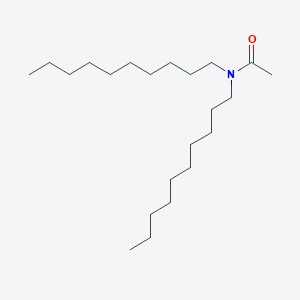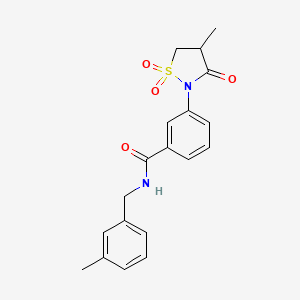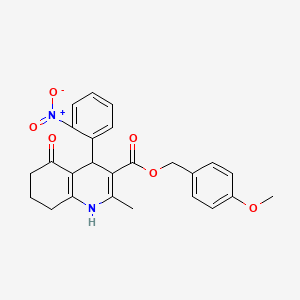
N-(2-chlorobenzyl)-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-1-(cyclohexylmethyl)-6-oxo-3-piperidinecarboxamide, commonly known as CCMI, is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. CCMI has been widely studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Applications De Recherche Scientifique
CCMI has been studied for its potential applications in various scientific research areas, including neuroscience, pharmacology, and drug discovery. In neuroscience, CCMI has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In pharmacology, CCMI has been studied for its potential use as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. CCMI has also been studied for its potential use as a tool for studying the function of ion channels and receptors in the nervous system.
Mécanisme D'action
The mechanism of action of CCMI is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. CCMI has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes in the brain. CCMI has also been shown to interact with voltage-gated potassium channels, which play a role in regulating neuronal excitability.
Biochemical and Physiological Effects:
CCMI has been shown to have various biochemical and physiological effects in the body. In the brain, CCMI has been shown to reduce oxidative stress and inflammation, which can lead to neuroprotection. CCMI has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. In addition, CCMI has been shown to have analgesic effects by reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CCMI has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. CCMI has also been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to the use of CCMI in lab experiments. It has limited solubility in water, which can make it difficult to administer in certain experimental settings. In addition, the mechanism of action of CCMI is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on CCMI. One area of research is to further elucidate the mechanism of action of CCMI, particularly with regard to its interactions with ion channels and receptors in the nervous system. Another area of research is to explore the potential therapeutic applications of CCMI for the treatment of various diseases, including neurodegenerative disorders and chronic pain. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CCMI, including its absorption, distribution, metabolism, and excretion in the body.
Méthodes De Synthèse
The synthesis of CCMI involves the reaction of 2-chlorobenzylamine with cyclohexylmethylamine, followed by the addition of piperidine-3-carboxylic acid and subsequent cyclization to form the piperidinecarboxamide ring. The resulting compound is then purified through recrystallization to obtain CCMI in its pure form.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(cyclohexylmethyl)-6-oxopiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN2O2/c21-18-9-5-4-8-16(18)12-22-20(25)17-10-11-19(24)23(14-17)13-15-6-2-1-3-7-15/h4-5,8-9,15,17H,1-3,6-7,10-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAJTKFFCLEBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CC(CCC2=O)C(=O)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(3,5-dinitrophenoxy)phenyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4975107.png)
![2-{3-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4975113.png)
![3-{[(2,4-dichlorobenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4975119.png)
![4-[({6-(benzylamino)-2-[(4-ethoxyphenyl)amino]-5-nitro-4-pyrimidinyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B4975124.png)

![N-(2-{[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}ethyl)acetamide](/img/structure/B4975144.png)
![3-bromo-N-({[3-(butyrylamino)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4975157.png)

![N-[3-cyano-4-(2,4-dichlorophenyl)-2-thienyl]isonicotinamide](/img/structure/B4975167.png)

![1-{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4975175.png)


![N-{1-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide trifluoroacetate](/img/structure/B4975208.png)